molecular formula C14H19NO4 B13520217 4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid

4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid

Cat. No.: B13520217
M. Wt: 265.30 g/mol
InChI Key: LBXIMWGSRWHFOM-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid is an organic compound that features a benzoic acid core substituted with tert-butoxycarbonyl (Boc) protected amino and dimethyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of Benzoic Acid: The final step involves the oxidation of the methyl groups to carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Formation of the free amine.

    Oxidation: Formation of the corresponding alcohol or aldehyde.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in drug design and development.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various transformations to yield desired products. In medicinal chemistry, its Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethylbenzoic acid: Lacks the Boc protection, making it more reactive but less stable.

    4-{[(methoxy)carbonyl]amino}-2,6-dimethylbenzoic acid: Features a methoxycarbonyl protecting group instead of Boc, offering different stability and reactivity profiles.

Uniqueness

4-{[(tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoic acid is unique due to its Boc-protected amino group, which provides stability during synthetic transformations and can be selectively removed under mild conditions .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-8-6-10(7-9(2)11(8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17)

InChI Key

LBXIMWGSRWHFOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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